
2,3-Bis(5-amino-2-chlorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(5-amino-2-chlorophenyl)propanenitrile is a chemical compound with the molecular formula C15H13Cl2N3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The exact structural layout can be found in dedicated chemical databases or textbooks.Applications De Recherche Scientifique
Synthesis and Environmental Impact
2,3-Bis(5-amino-2-chlorophenyl)propanenitrile is a chemical compound with potential applications in various fields of science and industry. The compound's structure and properties may make it useful in the synthesis of other complex molecules. For instance, a study on the practical synthesis of 5,5′-Methylene-bis(benzotriazole) discusses the importance of efficient and environmentally benign methods for preparing versatile intermediates in the production of metal passivators and light-sensitive materials. Although the compound itself is not directly mentioned, the principles of green chemistry and the quest for sustainable, practical synthesis methods are highly relevant to the study and application of this compound (Gu et al., 2009).
Industrial and Environmental Concerns
Compounds with structural similarities to this compound have been studied for their environmental presence and impact. For instance, a review of emerging contaminants like tris(1,3-dichloro-2-propyl)phosphate, a halogen-containing organophosphorus chemical, underlines the importance of understanding the environmental behavior and health risks of such compounds. The review emphasizes the need for more research into the environmental behavior and health risks posed by these emerging contaminants (Wang et al., 2020). This perspective is crucial when considering the applications and implications of using this compound in scientific research and industrial processes.
Potential for Chemical Innovation
The compound's unique chemical structure may offer possibilities for innovation in various scientific domains. For example, research on the conversion of plant biomass to furan derivatives highlights the potential of using innovative reagents for creating sustainable alternatives to non-renewable hydrocarbon sources. While this compound is not specifically mentioned, the principles of utilizing unique chemical structures for advancing sustainable practices in the chemical industry are pertinent (Chernyshev et al., 2017).
Propriétés
IUPAC Name |
2,3-bis(5-amino-2-chlorophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3/c16-14-3-1-11(19)6-9(14)5-10(8-18)13-7-12(20)2-4-15(13)17/h1-4,6-7,10H,5,19-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGAQSWDBLDRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(C#N)C2=C(C=CC(=C2)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)
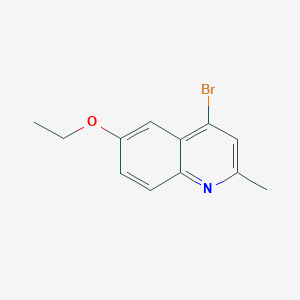

![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)


![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)
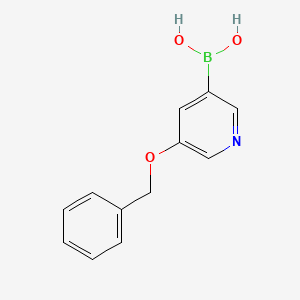

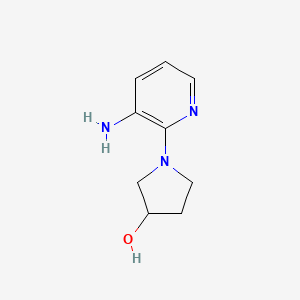
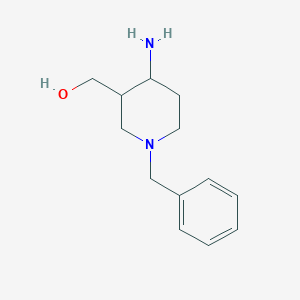

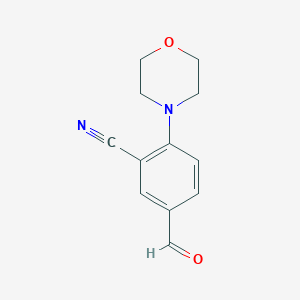
![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)